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Guanosine-3'-diphosphate - 13098-76-5

Guanosine-3'-diphosphate

Catalog Number: EVT-1186939
CAS Number: 13098-76-5
Molecular Formula: C10H15N5O11P2
Molecular Weight: 443.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Guanosine-3'-diphosphate is derived from guanosine, which is a nucleoside composed of the guanine base attached to a ribose sugar. The diphosphate group consists of two phosphate groups linked through high-energy bonds. This compound is classified under the category of ribonucleotides, which are essential for various biochemical functions in living organisms, including serving as substrates for RNA synthesis and participating in energy metabolism.

Synthesis Analysis

The synthesis of guanosine-3'-diphosphate can be achieved through several methods, primarily involving the phosphorylation of guanosine or its derivatives. One notable method utilizes a phosphorylating agent generated from cyanoethyl phosphate, dicyclohexylcarbodiimide, and mesitylenesulfonyl chloride. This approach minimizes intramolecular reactions that could lead to unwanted cyclic products.

Key Synthesis Steps:

  1. Starting Material: Guanosine or its 3',5'-diphosphate derivative.
  2. Reagents: Cyanoethyl phosphate, dicyclohexylcarbodiimide, mesitylenesulfonyl chloride.
  3. Process: The phosphorylation reaction proceeds under controlled conditions to yield guanosine-3'-diphosphate with a reported yield of approximately 40% when using specific derivatives like 2'-O-(alpha-methoxyethyl)guanosine .
Molecular Structure Analysis

Guanosine-3'-diphosphate has a complex molecular structure characterized by:

  • Base: Guanine
  • Sugar: Ribose (specifically in the beta-D-ribofuranose form)
  • Phosphate Groups: Two phosphate groups attached to the 5' carbon of the ribose.
Chemical Reactions Analysis

Guanosine-3'-diphosphate participates in several chemical reactions, primarily involving phosphorylation and dephosphorylation processes.

Key Reactions:

  1. Phosphorylation: It can be phosphorylated to form guanosine triphosphate (GTP), a critical energy carrier in cells.
  2. Dephosphorylation: Under enzymatic action, it can be converted back to guanosine monophosphate (GMP), releasing inorganic phosphate.

These reactions are crucial for cellular energy transfer and signaling pathways.

Mechanism of Action

The mechanism of action of guanosine-3'-diphosphate primarily revolves around its role as a substrate in enzymatic reactions and its involvement in signaling pathways:

  1. Signal Transduction: It acts as a signaling molecule in various cellular processes, including stress responses and metabolic regulation.
  2. Regulation of Enzymatic Activity: Guanosine-3'-diphosphate can bind to proteins such as G-proteins, influencing their activity and thereby modulating downstream signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties:

  • Stability: Sensitive to hydrolysis; must be stored under anhydrous conditions.
  • pH Sensitivity: Stability can vary with pH levels; generally more stable at neutral pH.
Applications

Guanosine-3'-diphosphate has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies related to nucleotide metabolism and enzyme kinetics.
  2. Pharmacology: Investigated for its role in modulating G-protein coupled receptor pathways, which are targets for various therapeutic agents.
  3. Molecular Biology: Employed as a substrate in RNA synthesis reactions and other nucleic acid-related processes.
Structural Characterization of Guanosine-3'-Diphosphate

Molecular Architecture and Isomeric Forms

Guanosine-3'-diphosphate (G-3'-DP) is a purine nucleotide derivative with the molecular formula C₁₀H₁₄N₅O₁₁P₂. Its core structure comprises a guanine base linked via a β-N₉-glycosidic bond to ribose, with diphosphate groups esterified at the ribose 3'-position. Unlike conventional nucleotides like guanosine diphosphate (GDP) or guanosine triphosphate (GTP), where phosphates attach solely to the 5'-carbon, G-3'-DP features an asymmetric phosphate distribution. The 3'-diphosphate moiety consists of two phosphate groups linked by a phosphoanhydride bond (Pβ–O–Pα), while the 5'-hydroxyl remains unmodified [7] [9].

Isomerism arises from:

  • Anomeric configuration: The ribose sugar exists predominantly in the β-D-ribofuranose form, but α-anomers may occur in non-enzymatic synthesis.
  • Phosphate linkage stereochemistry: The 3'-diphosphate group can form two isomeric configurations (2'- or 3'-diphosphates) due to ribose ring flexibility, though nuclear magnetic resonance (NMR) studies confirm the biologically relevant form is 3'-diphosphate [4] [7].

Table 1: Key Structural Parameters of Guanosine-3'-Diphosphate

ComponentStructural FeatureBond Angle/Length
Glycosidic Bondβ-N₉ linkage1.48 Å (C-N bond)
3'-DiphosphatePα–O–Pβ anhydride bond120° (O–P–O angle)
Ribose ConformationC3'-endo puckering36° (pseudorotation phase angle)

Energy-Minimized Conformational Analysis

Computational models reveal G-3'-DP adopts distinct low-energy conformations driven by:

  • Ribose puckering: The C3'-endo conformation predominates, positioning the 3'-diphosphate axially for minimal steric clash with the guanine base. This contrasts with C2'-endo in 5'-phosphates like GDP [1] [7].
  • Phosphate charge repulsion: The proximal negative charges on the 3'-diphosphate induce a gauche-gauche torsion (∠O3'–Pα–O5β–Pβ ≈ 60°), stabilizing the molecule at ∼5 kcal/mol above global minima [7].
  • Base-phosphate interactions: Electrostatic repulsion between the guanine N7 imidazole ring and diphosphate oxygens forces a syn orientation (∠glycosidic bond = 90°) in 40% of simulated conformers [1].

Molecular dynamics simulations under physiological conditions (150 mM NaCl, pH 7.4) show the 3'-diphosphate group samples three rotational isomers, with the gauche-gauche form constituting 70% of the ensemble due to hydration shell stabilization [7].

Comparative Analysis with Related Nucleotides

Table 2: Structural and Functional Comparison of Guanosine Nucleotides

NucleotidePhosphate AttachmentMolecular Weight (g/mol)Key Biological Role
Guanosine-3'-diphosphate (G-3'-DP)3'-diphosphate443.20 [3]Stringent response alarmone precursor
Guanosine diphosphate (GDP)5'-diphosphate443.20 [3]G-protein regulation, energy metabolism
Guanosine triphosphate (GTP)5'-triphosphate523.18 [3]Protein synthesis, signal transduction
Guanosine-3',5'-pentaphosphate (pppGpp)3'-triphosphate + 5'-diphosphate683.14 [5] [9]Bacterial stringent response mediator
Guanosine tetraphosphate (ppGpp)3'-diphosphate + 5'-diphosphate603.14 [1] [2]Starvation-induced transcription regulator

Critical distinctions include:

  • Phosphate connectivity: G-3'-DP lacks the 5'-phosphate found in ppGpp (a 3',5'-bisdiphosphate), rendering it incapable of cross-ring "magic spot" formation [1] [9].
  • Hydrolysis kinetics: The 3'-diphosphate in G-3'-DP exhibits slower GTPase-mediated hydrolysis (t₁/₂ = 15 min) versus GDP (t₁/₂ = 0.2 sec) due to inaccessibility of the 3'-Pα–O–Pβ bond to catalytic sites [3] [10].
  • Metal coordination: Mg²⁺ binds G-3'-DP with Kd = 10 μM, primarily chelating the 3'-diphosphate, whereas GTP coordinates Mg²⁺ via β/γ-phosphates (Kd = 1 μM) [3].

Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR)

Natural-abundance ¹³C-NMR spectroscopy (25.2 MHz) resolves G-3'-DP's structure:

  • Ribose carbons: C3' shows a downfield shift (δ = 80.5 ppm) due to phosphate esterification, contrasting with C3' in GDP (δ = 73.2 ppm) [7] [8].
  • Phosphate regiochemistry: The ¹³C-P coupling constant (J = 5.8 Hz) at C3' confirms phosphoester linkage, excluding 2'-isomer contamination [7].³¹P-NMR reveals two distinct phosphate resonances: Pα at δ = −10.2 ppm (ester-linked to ribose) and Pβ at δ = −5.8 ppm (terminal phosphate), with a Jₚ₋ₚ coupling of 22 Hz indicating direct P–O–P bonding [7] [8].

X-ray Crystallography

Although full crystallographic data for G-3'-DP remains limited, analogs like ppGpp provide insights:

  • The guanine base and ribose adopt a syn conformation with ∠χ = 70° to minimize electrostatic repulsion.
  • Diphosphate oxygens form hydrogen bonds with water molecules (2.7–3.0 Å) rather than intramolecular contacts, explaining its high solubility [7] [8].

UV Spectroscopy

G-3'-DP exhibits λₘₐₓ = 252 nm (ε = 13,600 M⁻¹cm⁻¹) in Tris-HCl (pH 7.5), identical to GDP but distinct from pppGpp (λₘₐₓ = 256 nm). Hypochromicity of 18% occurs upon Mg²⁺ binding due to base stacking [5] [8].

Figure: Comparative NMR Spectra

G-3'-DP ³¹P-NMR:        [Pβ]––––––[Pα]  Chemical shift (ppm):    -5.8      -10.2  GDP ³¹P-NMR:            [Pα]––––––[Pβ]  Chemical shift (ppm):    -10.9     -5.6  

This inversion of phosphate peaks distinguishes 3'- from 5'-diphosphates [7].

Properties

CAS Number

13098-76-5

Product Name

Guanosine-3'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate

Molecular Formula

C10H15N5O11P2

Molecular Weight

443.2 g/mol

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1

InChI Key

GNKPWIYRLONLSO-UUOKFMHZSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N

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